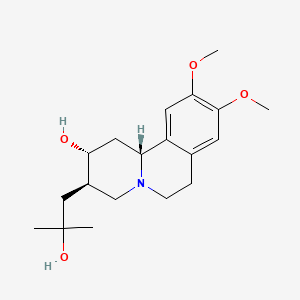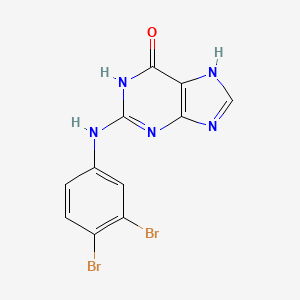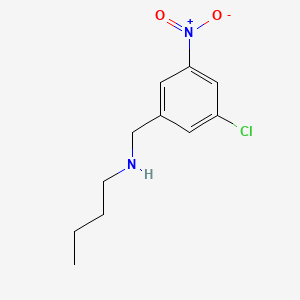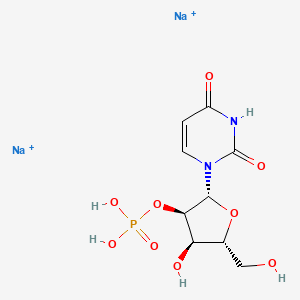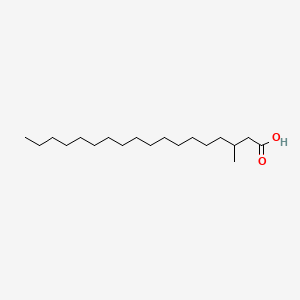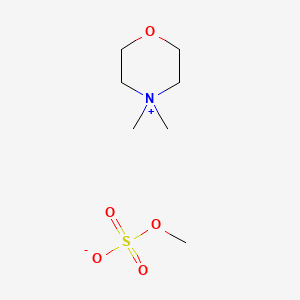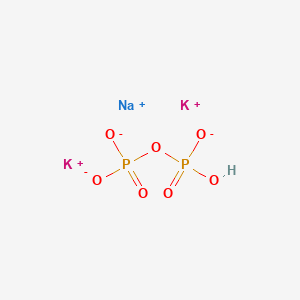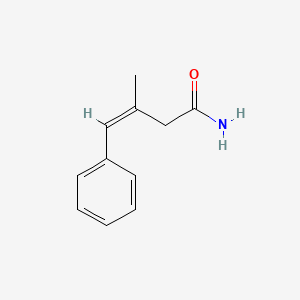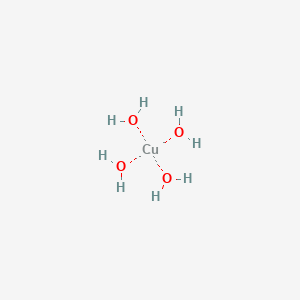
Cuprate (Cu(OH)4(2-))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate, specifically the compound Cuprate (Cu(OH)4(2-)), is an anionic coordination complex that contains copper in an oxidation state of +2.
Vorbereitungsmethoden
Cuprate (Cu(OH)4(2-)) can be synthesized through various methods. One common synthetic route involves the reaction of copper hydroxide with sodium hydroxide. The reaction proceeds as follows: [ \text{Cu(OH)}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Cu(OH)}_4 ] This reaction typically requires an aqueous medium and is conducted at room temperature . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure the purity and stability of the product.
Analyse Chemischer Reaktionen
Cuprate (Cu(OH)4(2-)) undergoes various chemical reactions, including:
Oxidation: Cuprates can be oxidized to higher oxidation states, although this is less common for Cu(OH)4(2-).
Reduction: Reduction reactions can convert Cu(OH)4(2-) to lower oxidation states of copper.
Substitution: Ligand substitution reactions can occur, where hydroxide ions are replaced by other ligands. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hypochlorites, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cuprate (Cu(OH)4(2-)) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-temperature superconductors.
Wirkmechanismus
The mechanism of action of Cuprate (Cu(OH)4(2-)) involves its ability to interact with various molecular targets. In biological systems, it can disrupt microbial cell walls, leading to antimicrobial effects. In superconductors, the compound contributes to the formation of superconducting phases by facilitating the movement of electrons without resistance .
Vergleich Mit ähnlichen Verbindungen
Cuprate (Cu(OH)4(2-)) can be compared with other similar compounds such as:
Potassium cuprate (KCuO2): Known for its high-temperature stability and superconducting properties.
Sodium cuprate (NaCuO2): Similar in structure but with different reactivity and stability.
Iron-based superconductors (e.g., FeSe2): Share similar electronic structures and superconducting properties but differ in their elemental composition.
Cuprate (Cu(OH)4(2-)) is unique due to its specific coordination environment and the stability of the hydroxide ligands, which make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17949-75-6 |
|---|---|
Molekularformel |
CuH8O4 |
Molekulargewicht |
135.61 g/mol |
IUPAC-Name |
copper;tetrahydrate |
InChI |
InChI=1S/Cu.4H2O/h;4*1H2 |
InChI-Schlüssel |
XUWSLVKFZWLINO-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



